2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid
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Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387,44 g/mole. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Fmoc-N-benzylglycine plays a significant role in biochemical reactions, particularly in the field of peptide synthesis . The compound is part of the Fmoc group, which is base-labile and has been integrated into current synthesis methods . This group allows for the rapid and highly efficient synthesis of peptides .
Cellular Effects
These properties are due to their surfactant-like characteristics, which can alter membrane permeability and integrity, triggering oxidative and osmotic stress in cells .
Molecular Mechanism
The molecular mechanism of Fmoc-N-benzylglycine involves the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group, to which Fmoc-N-benzylglycine belongs, is base-labile and is considered a major landmark in the history of the chemical synthesis of peptides .
Temporal Effects in Laboratory Settings
Fmoc-conjugated amino acids, including Fmoc-N-benzylglycine, have been found to exhibit antibacterial activity against Gram-positive bacteria .
Metabolic Pathways
The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks for future biotechnology .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
Properties
IUPAC Name |
2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22H,14-16H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXYZVSMRGDEOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373271 |
Source
|
Record name | Fmoc-N-benzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141743-13-7 |
Source
|
Record name | Fmoc-N-benzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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